lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate is a chemical compound with the molecular formula C₉H₁₃LiN₂O₂. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate typically involves the reaction of 4-(4-methylpiperazin-1-yl)but-2-ynoic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to achieve the required purity for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and cellular processes.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, alter cellular signaling pathways, and affect the expression of certain genes. These interactions contribute to its observed effects in biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium(1+) ion 4-(4-methylpiperazin-1-yl)butanoate: Similar structure but lacks the alkyne group.
Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-enoate: Contains a double bond instead of a triple bond.
Uniqueness
Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and properties. This structural feature allows it to participate in specific reactions that similar compounds without the alkyne group cannot undergo .
Eigenschaften
CAS-Nummer |
1989671-62-6 |
---|---|
Molekularformel |
C9H13LiN2O2 |
Molekulargewicht |
188.2 g/mol |
IUPAC-Name |
lithium;4-(4-methylpiperazin-1-yl)but-2-ynoate |
InChI |
InChI=1S/C9H14N2O2.Li/c1-10-5-7-11(8-6-10)4-2-3-9(12)13;/h4-8H2,1H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
FEOBDZJOGWUENF-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CN1CCN(CC1)CC#CC(=O)[O-] |
Reinheit |
91 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.